H-Ile-Lys-Val-Ala-Val-OH

Descripción general

Descripción

H-Ile-Lys-Val-Ala-Val-OH, también conocido como el péptido derivado de laminina, es un compuesto bioactivo que juega un papel significativo en la promoción de la adhesión celular, el crecimiento de neuritas y el crecimiento tumoral. Este péptido es uno de los sitios activos más potentes de la laminina-1, una proteína que se encuentra en la matriz extracelular. Estimula el crecimiento y la proliferación de las células madre mesenquimales de la médula ósea (BMMSC) mediante la activación de las vías de señalización MAPK/ERK1/2 y PI3K/Akt .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de H-Ile-Lys-Val-Ala-Val-OH típicamente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye los siguientes pasos:

Carga de resina: El primer aminoácido, isoleucina, se une a la resina.

Desprotección: El grupo protector del aminoácido se elimina para permitir la adición del siguiente aminoácido.

Acoplamiento: El siguiente aminoácido, lisina, se acopla a la cadena peptídica creciente utilizando un reactivo de acoplamiento como HBTU (O-Benzotriazol-N,N,N’,N’-tetrametil-uronium-hexafluoro-fosfato).

Repetición: Los pasos 2 y 3 se repiten para valina, alanina y valina.

Escisión: El péptido completado se escinde de la resina y se desprotege para obtener el producto final.

Métodos de producción industrial

La producción industrial de this compound sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y el rendimiento. El proceso involucra rigurosas medidas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

H-Ile-Lys-Val-Ala-Val-OH experimenta varias reacciones químicas, que incluyen:

Oxidación: El péptido se puede oxidar en condiciones específicas, lo que lleva a la formación de puentes disulfuro.

Reducción: Las reacciones de reducción pueden romper los puentes disulfuro, volviendo el péptido a su forma reducida.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno (H₂O₂) o yodo (I₂) en solución acuosa.

Reducción: Ditiotreitol (DTT) o β-mercaptoetanol (BME) en solución acuosa.

Sustitución: Derivados de aminoácidos y reactivos de acoplamiento como HBTU o DIC (N,N’-Diisopropilcarbodiimida) en disolventes orgánicos.

Principales productos formados

Oxidación: Formación de péptidos unidos por puentes disulfuro.

Reducción: Formación de péptidos reducidos.

Sustitución: Formación de análogos de péptidos con secuencias de aminoácidos modificadas.

Aplicaciones Científicas De Investigación

Chemistry

H-Ile-Lys-Val-Ala-Val-OH serves as a model compound for studying peptide synthesis and modification. The synthesis typically employs solid-phase peptide synthesis (SPPS), allowing for the precise assembly of amino acids into the desired sequence.

Biology

The peptide is widely recognized for its role in promoting cell adhesion and neurite outgrowth:

- Cell Adhesion : Enhances the attachment of various cell types, particularly neural stem cells .

- Neurite Outgrowth : Facilitates the differentiation of neural progenitor cells into neurons, making it valuable in neuronal tissue engineering .

Medicine

In regenerative medicine and tissue engineering, this compound is utilized to enhance cell viability and promote neuronal differentiation:

- Tissue Engineering : The incorporation of this peptide into scaffolds improves biocompatibility and supports the growth of stem cells .

- Therapeutic Potential : Its ability to stimulate tumor growth has implications for cancer research, particularly in understanding metastasis mechanisms .

Industry

The peptide is employed in developing bioactive scaffolds for cell replacement therapy. Its modification of surfaces enhances biocompatibility, making it suitable for various biomedical applications .

Case Study 1: Neuronal Differentiation

A study demonstrated that this compound significantly promoted the differentiation of human mesenchymal stem cells into neurons when incorporated into a polymer scaffold. This was assessed using MTT assays to measure cell viability and differentiation markers .

Case Study 2: Tumor Growth Stimulation

Research indicated that peptides containing the IKVAV sequence enhanced liver colonization by colon cancer cells in animal models. This suggests that interactions between cancer cells and the extracellular matrix components could facilitate metastasis through enhanced adhesion properties .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Model compound for peptide synthesis; SPPS method used for production |

| Biology | Promotes cell adhesion and neurite outgrowth; critical for stem cell research |

| Medicine | Enhances viability in tissue engineering; potential therapeutic applications |

| Industry | Used in bioactive scaffold development; improves biocompatibility |

Table 2: Experimental Findings

| Study Focus | Key Findings |

|---|---|

| Neuronal Differentiation | Significant increase in neuron-like cells from stem cells with peptide treatment |

| Tumor Growth | IKVAV peptides stimulated liver colonization by cancer cells; enhanced adhesion observed |

Mecanismo De Acción

H-Ile-Lys-Val-Ala-Val-OH ejerce sus efectos activando las vías de señalización MAPK/ERK1/2 y PI3K/Akt. Estas vías juegan un papel crucial en el crecimiento, proliferación y supervivencia celular. El péptido se une a receptores específicos en la superficie celular, desencadenando una cascada de eventos intracelulares que conducen a la activación de estas vías. Esto da como resultado la estimulación del crecimiento y la proliferación de BMMSC, así como la promoción de la adhesión celular y el crecimiento de neuritas .

Comparación Con Compuestos Similares

Compuestos similares

H-Lys-Ala-Val-Gly-OH: Otro tetrapéptido que contiene lisina con actividad inmunoestimulante.

H-Ile-Lys-Val-Ala-Val-NH₂: Un análogo de H-Ile-Lys-Val-Ala-Val-OH con un grupo amida en el C-terminal.

H-Ile-Lys-Val-Ala-Val-OMe: Un análogo con un grupo metoxi en el C-terminal

Singularidad

This compound es único debido a su potente actividad en la promoción de la adhesión celular, el crecimiento de neuritas y el crecimiento tumoral. Su capacidad para activar tanto la vía de señalización MAPK/ERK1/2 como la PI3K/Akt lo convierte en una herramienta valiosa en la investigación científica y las posibles aplicaciones terapéuticas .

Actividad Biológica

H-Ile-Lys-Val-Ala-Val-OH is a pentapeptide that has garnered attention for its biological activities, particularly in the fields of cell adhesion, neuroprotection, and potential therapeutic applications in cancer and neurodegenerative diseases. This article delves into the compound's biological activity, supported by various studies and findings.

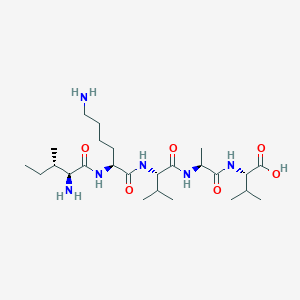

Chemical Structure and Properties

This compound consists of the amino acids isoleucine (Ile), lysine (Lys), valine (Val), alanine (Ala), and valine (Val) in sequence. The structure can be represented as follows:

This peptide is known to interact with various biological pathways, influencing cell signaling and growth.

1. Cell Adhesion and Growth

Research indicates that this compound plays a significant role in promoting cell adhesion and neurite growth. It is one of the active sites of laminin-1, a key component in the extracellular matrix that facilitates cellular interactions and signaling processes essential for tissue repair and development .

2. Neuroprotective Effects

The peptide has shown potential neuroprotective effects, which are crucial for combating neurodegenerative diseases. Studies suggest that it may enhance neuronal survival and promote neurogenesis, making it a candidate for further research in treating conditions such as Alzheimer's disease .

3. Antioxidant Activity

This compound exhibits antioxidant properties, which are vital for protecting cells from oxidative stress. This activity can contribute to its protective effects against various diseases, including age-related disorders .

Case Studies

- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis. The mechanism involves the activation of caspase-3, a critical executor of apoptosis .

- Animal Models : Animal studies have shown that administration of this peptide can significantly improve outcomes in models of neurodegeneration, highlighting its potential as a therapeutic agent for diseases like Parkinson's and Alzheimer's .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48N6O6/c1-8-15(6)18(27)23(34)29-17(11-9-10-12-26)22(33)30-19(13(2)3)24(35)28-16(7)21(32)31-20(14(4)5)25(36)37/h13-20H,8-12,26-27H2,1-7H3,(H,28,35)(H,29,34)(H,30,33)(H,31,32)(H,36,37)/t15-,16-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQUSYWGKLRJRA-RABCQHRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40927101 | |

| Record name | N-(2-{[2-({6-Amino-2-[(2-amino-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxy-3-methylbutylidene]amino}-1-hydroxypropylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131167-89-0 | |

| Record name | Isoleucyl-lysyl-valyl-alanyl-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131167890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[2-({6-Amino-2-[(2-amino-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyhexylidene}amino)-1-hydroxy-3-methylbutylidene]amino}-1-hydroxypropylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.